Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-
Description
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- (molecular formula: $ \text{C}{12}\text{H}{15}\text{FO}_{2}\text{S} $) is a substituted benzaldehyde featuring a unique combination of functional groups:
- A 3-fluoropropyl thioether at position 4 of the aromatic ring.
- Methoxy groups at positions 2 and 5.
- An aldehyde group at position 1.
This compound’s structural design integrates electron-donating methoxy groups, an electron-withdrawing fluorinated alkyl chain, and a reactive aldehyde moiety. Such features are strategically employed in medicinal chemistry and organic synthesis, where fluorinated thioethers enhance metabolic stability and lipophilicity, while methoxy groups modulate electronic and steric properties .
Properties
CAS No. |
648957-05-5 |
|---|---|
Molecular Formula |
C12H15FO3S |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
4-(3-fluoropropylsulfanyl)-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C12H15FO3S/c1-15-10-7-12(17-5-3-4-13)11(16-2)6-9(10)8-14/h6-8H,3-5H2,1-2H3 |
InChI Key |
CVLVLPRBPHJADD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)SCCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- typically involves the reaction of 4-fluorobenzaldehyde with a suitable thiol compound under controlled conditions. One common method involves the use of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which reacts with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoropropylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-[(3-fluoropropyl)thio]-2,5-dimethoxybenzoic acid.
Reduction: 4-[(3-fluoropropyl)thio]-2,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with specific receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- involves its interaction with specific molecular targets. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the fluoropropylthio group and methoxy groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Structural Analogs from Literature
Key analogs and their distinguishing features are summarized below:
Physicochemical and Reactivity Profiles
Fluorinated vs. Non-Fluorinated Thioethers
- Lipophilicity: The fluoropropyl group in the target compound increases LogP compared to non-fluorinated analogs (e.g., butylthio or 2-methylpropylthio derivatives) due to fluorine’s hydrophobic character. However, the polar C-F bonds may paradoxically improve aqueous solubility in some contexts .
- Metabolic Stability : Fluorination reduces oxidative metabolism of the alkyl chain, extending half-life in biological systems, as seen in fluorinated pyrrolidine derivatives from medicinal chemistry patents .
Substituent Position Effects
- The aldehyde group in the target compound enables participation in condensation reactions (e.g., forming imidazo[4,5-g]quinazolines), a reactivity absent in the benzene analog listed in .
- Methoxy Group Positioning : Methoxy groups at 2,5-positions (vs. 1,4- in the benzene analog) create distinct electronic environments, influencing electrophilic substitution patterns and hydrogen-bonding capabilities.
Thioether Chain Variations
- Branched vs.
- Aromatic vs. Aliphatic Thioethers : Thiophene-2-carbaldehyde derivatives () leverage aromatic π-π interactions for heterocyclic synthesis, whereas aliphatic thioethers like the target compound prioritize flexibility and lipophilicity .
Biological Activity
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- (CAS No. 648957-05-5), is a compound with significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and toxicology. This article explores its biological activities, including antibacterial properties, toxicity profiles, and potential applications.
- Molecular Formula : C₁₂H₁₅FO₃S
- Molecular Weight : 258.31 g/mol
- Structure : The compound features a benzaldehyde core with methoxy groups and a fluoropropylthio substituent.
Antibacterial Activity
Research indicates that benzaldehyde derivatives exhibit varying degrees of antibacterial activity. A study evaluated the antibacterial potential of benzaldehyde against several bacterial strains, including Staphylococcus aureus and others. The findings revealed:
- Minimum Inhibitory Concentration (MIC) : Benzaldehyde showed an MIC of ≥ 1024 μg/mL against most tested strains, indicating limited intrinsic antibacterial activity.
- Synergistic Effects : When combined with fluoroquinolone antibiotics like norfloxacin and ciprofloxacin, benzaldehyde significantly reduced their MICs. For instance, the MIC for ciprofloxacin decreased from 64 μg/mL to 32 μg/mL in specific strains when used in conjunction with benzaldehyde .
Toxicity Studies
The toxicity profile of benzaldehyde has been assessed using Drosophila melanogaster as a model organism. Key findings include:
- Mortality Rates : Exposure to concentrations above 1.25 µg/mL resulted in significant mortality rates, with 100% mortality observed at 4 µg/mL within two hours .
- LC50 Value : The lethal concentration (LC50) for Drosophila melanogaster was determined to be approximately 1.60 mg/mL, indicating a notable toxic effect on this model organism.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with benzaldehyde derivatives:
- Antibacterial Modulation : Benzaldehyde was found to enhance the efficacy of standard antibiotics by altering bacterial membrane permeability, which may facilitate increased antibiotic uptake .
- Insecticidal Properties : Beyond its antibacterial effects, benzaldehyde has demonstrated insecticidal activity against various species such as Aedes aegypti and Culex quinquefasciatus, suggesting its potential use in pest control .
- Mechanism of Action : The compound's mechanism may involve disruption of bacterial plasma membranes and intracellular coagulation, leading to cell death .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
